2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14FN3O4S and its molecular weight is 363.36. The purity is usually 95%.
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Biological Activity
2-Fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, a pyridazine moiety, and a benzenesulfonamide group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FN3O3S, and it has a molecular weight of approximately 327.31 g/mol. The presence of fluorine, furan, and sulfonamide groups suggests significant reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄FN₃O₃S |
Molecular Weight | 327.31 g/mol |
CAS Number | 946211-68-3 |
Key Functional Groups | Furan, Pyridazine, Sulfonamide |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biomolecular targets. Preliminary studies suggest that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : The furan and pyridazine components may contribute to anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Molecular docking studies indicate that this compound may effectively bind to certain enzymes, potentially inhibiting their activity.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various assays.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as a novel antibacterial agent.
Anticancer Activity
Cell viability assays using cancer cell lines have shown that the compound can induce apoptosis in certain types of cancer cells. The following table summarizes the IC50 values observed in different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the activation of apoptotic pathways, although further studies are needed to elucidate the precise mechanisms involved.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that share structural similarities with this compound. These studies highlighted the importance of specific functional groups in enhancing biological activity.
For instance, modifications to the furan or pyridazine rings resulted in altered potency against microbial and cancerous cells, emphasizing the role of molecular structure in dictating biological effects.
Properties
IUPAC Name |
2-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWMSSTLKPZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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